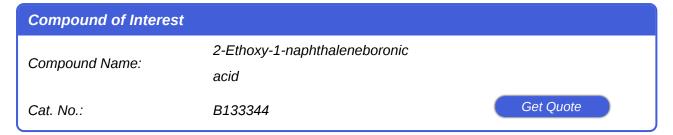


2-Ethoxy-1-naphthaleneboronic acid molecular weight

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An In-depth Technical Guide to 2-Ethoxy-1-naphthaleneboronic acid

Introduction

2-Ethoxy-1-naphthaleneboronic acid is a specialized organic compound that serves as a vital building block in modern synthetic chemistry.[1][2] Belonging to the class of boronic acids, it is particularly valued for its role in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[1][3][4][5] Its naphthalene core, functionalized with a reactive boronic acid group and an ethoxy moiety, provides a unique scaffold for creating substituted biaryl derivatives—structures commonly found in pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][6] This guide provides a comprehensive overview of its physicochemical properties, key experimental protocols, and its primary mechanism of action in organic synthesis for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative properties of **2-Ethoxy-1-naphthaleneboronic acid** are summarized below. This data is essential for determining appropriate reaction conditions, solvents, and purification methods.



Property	Value	Reference(s)
Molecular Weight	216.04 g/mol	[1][2][7][8]
Molecular Formula	C12H13BO3	[2][7][8]
CAS Number	148345-64-6	[1][7][8]
Melting Point	102-106 °C (decomposes)	[7][8]
Appearance	Solid, white to off-white crystalline powder	[2][3][7]
Density	1.20 g/cm ³	[8]
Boiling Point	431.4 °C at 760 mmHg	[8]
Flash Point	214.7 °C	[8]
Refractive Index	1.603	[8]
InChI Key	QUDVXFWSKXUSMY- UHFFFAOYSA-N	[1][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of **2-Ethoxy-1-naphthaleneboronic acid** is its use as a nucleophilic coupling partner in the Suzuki-Miyaura reaction.[1][2][7] This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, particularly for creating biaryl compounds.[5][9] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[1]

The general mechanism involves a catalytic cycle with a palladium(0) complex.[1][9] This cycle consists of three key steps:

Oxidative Addition: The aryl halide (or triflate) reacts with the Pd(0) catalyst to form a Pd(II) complex.



- Transmetalation: In the presence of a base, the boronic acid's organic group (the 2-ethoxy-1-naphthalenyl group) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which reenters the cycle.[1][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on the specific substrate, scale, and laboratory equipment. All work should be conducted by qualified personnel with appropriate safety precautions.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling **2-Ethoxy-1-naphthaleneboronic acid** with an aryl bromide.

Materials:

- 2-Ethoxy-1-naphthaleneboronic acid (1.0 eq)
- Aryl bromide (1.0-1.2 eq)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, CS₂CO₃, K₃PO₄, 2-3 eq)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Ethoxy-1-naphthaleneboronic acid, the aryl bromide, the palladium catalyst, and the base.
- Add the degassed solvent(s) to the vessel via syringe.



- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
 Reactions are often complete within 2-24 hours.
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
- Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Synthesis of a Precursor (2-Ethoxy-1-naphthaldehyde)

This compound is a key intermediate for synthesizing the title boronic acid.[1] A common route involves the ethylation of 2-hydroxy-1-naphthaldehyde.[1][10]

Materials:

- 2-hydroxy-1-naphthaldehyde (1.0 eq)
- Anhydrous ethanol (solvent)
- Catalyst (e.g., sodium bisulfate monohydrate)[10]
- Purified water

Procedure:



- Dissolve 2-hydroxy-1-naphthaldehyde in a large excess of anhydrous ethanol in a roundbottom flask.[10]
- Add the catalyst (e.g., sodium bisulfate monohydrate).
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[1]
 [10]
- After the reaction is complete, allow the mixture to cool.
- Reduce the volume of ethanol using rotary evaporation.
- Pour the remaining concentrated solution into purified water to precipitate the product.
- Filter the resulting solid, wash with water, and dry to obtain 2-ethoxy-1-naphthaldehyde, which can be used in subsequent steps to synthesize the boronic acid.[10]

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